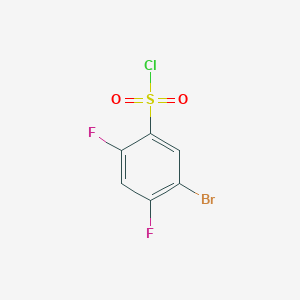

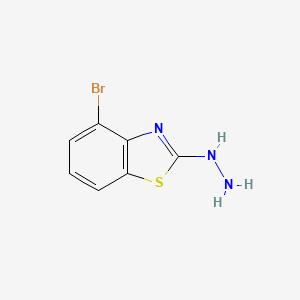

4-Bromo-2-hydrazino-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

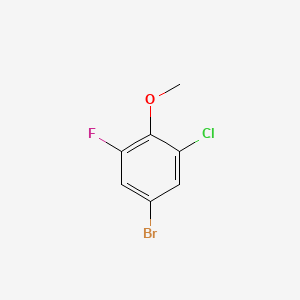

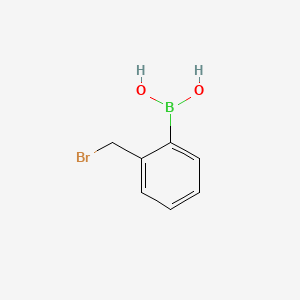

4-Bromo-2-hydrazino-1,3-benzothiazole is a chemical compound that is part of a broader class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored through various methods. For instance, 1,4-benzothiazines can be synthesized from the reaction of hydrazonoyl bromide with 2-aminobenzenethiol and other thiol derivatives . Additionally, bromination of 2,1,3-benzothiadiazoles has been achieved in hydrobromic acid at elevated temperatures, leading to brominated benzothiadiazoles, which suggests a potential pathway for the synthesis of 4-bromo-2-hydrazino-1,3-benzothiazole .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a related compound, 4-[(2-aminophenyl)sulfanyl]-5-hydroxy-3-phenyl-1H-pyrazole, was determined to crystallize in the monoclinic space group P2 1 /n . Similarly, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single crystal XRD and found to crystallize in the monoclinic system with space group P21/c .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles react with bromine to yield hydrazone perbromides or hydrazonyl bromides, which can cyclize to form new ring systems . The reaction of hydrazonoyl bromides with different nucleophiles can lead to the formation of various heterocyclic compounds . These reactions highlight the reactivity of the hydrazino and bromo functional groups in these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized by various spectroscopic techniques and computational methods. For instance, vibrational spectroscopic studies using FT-IR and FT-Raman, along with DFT calculations, have been used to study the properties of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide . These studies can provide insights into the stability of the compound, the nature of its intramolecular and intermolecular interactions, and its electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals.

Aplicaciones Científicas De Investigación

Antimicrobial Activity 4-Bromo-2-hydrazino-1,3-benzothiazole and its derivatives demonstrate notable antimicrobial activities. For instance, the synthesis of 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles from 4-bromo-2-hydrazino-6-methyl benzothiazole shows significant antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, when compared to standard antibiotics like ampicillin, streptomycin, and penicillin (Bhagat, Deshmukh, & Kuberkar, 2012). Similar antimicrobial efficacy is observed in other benzothiazole derivatives synthesized from 4-bromo-2-hydrazino-1,3-benzothiazole (Bhagat, 2017).

Anticancer Potential Research also indicates potential anticancer applications. For example, compounds synthesized from 4-bromo-2-hydrazino-1,3-benzothiazole were screened as EGFR inhibitors and showed promising results against human cancer cell lines, including breast and lung cancer cells (Allam et al., 2020). Another study on benzothiazole derivatives, including those derived from 4-bromo-2-hydrazino-1,3-benzothiazole, demonstrated significant antitumor activity, particularly against breast cancer cell lines (Bradshaw, Stevens, & Westwell, 2001).

Corrosion Inhibition 4-Bromo-2-hydrazino-1,3-benzothiazole has been identified as an effective corrosion inhibitor. It has been used to inhibit the corrosion of mild steel in acidic solutions, acting as a cathodic inhibitor in HCl and a mixed inhibitor in H2SO4, as evidenced by weight loss measurements and potentiostatic polarization studies (Ajmal, Mideen, & Quraishi, 1994).

Anticonvulsant Evaluation Another area of research involves the anticonvulsant properties of benzothiazole derivatives. A study designing and synthesizing 1,3 benzothiazol-2-yl hydrazones/acetohydrazones, including derivatives of 4-bromo-2-hydrazino-1,3-benzothiazole, evaluated their anticonvulsant activity, showing promising results in the 6 Hz psychomotor seizure test (Kumar et al., 2011).

Propiedades

IUPAC Name |

(4-bromo-1,3-benzothiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDWQZLAGDRYRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365938 |

Source

|

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-hydrazino-1,3-benzothiazole | |

CAS RN |

872696-03-2 |

Source

|

| Record name | 4-Bromo-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-hydrazino-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.